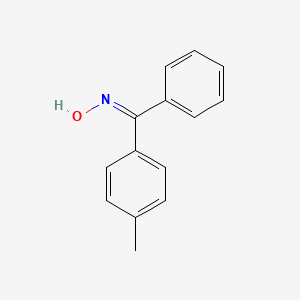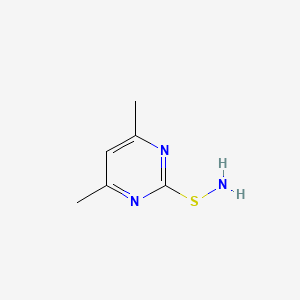
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) is a chemical compound characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thiohydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) typically involves the reaction of 4,6-dimethylpyrimidine with thiohydroxylamine under controlled conditions. One common method involves the use of ethanol as a solvent, where 2-amino-4,6-dimethylpyrimidine is dissolved in ethanol and reacted with thiohydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiohydroxylamine group to a sulfonamide group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Applications De Recherche Scientifique
S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) involves its interaction with specific molecular targets. The thiohydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4,6-Dimethylpyrimidin-2-yl)phenylamine
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide .
Uniqueness
What sets S-(4,6-Dimethylpyrimidin-2-yl)-(thiohydroxylamine) apart from these similar compounds is its unique thiohydroxylamine group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
35762-90-4 |
|---|---|
Formule moléculaire |
C6H9N3S |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3 |
Clé InChI |
MKYMEADNHCLGKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
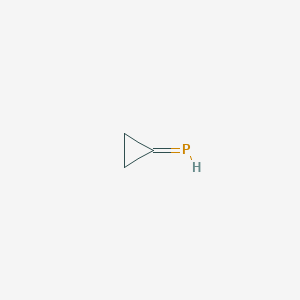
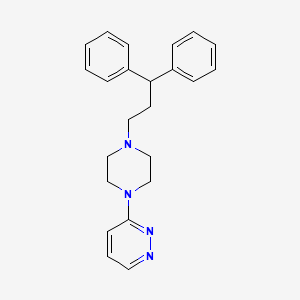

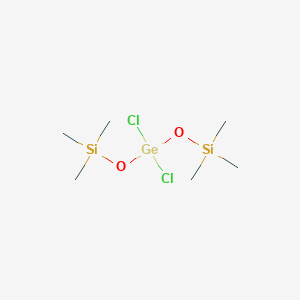


![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

